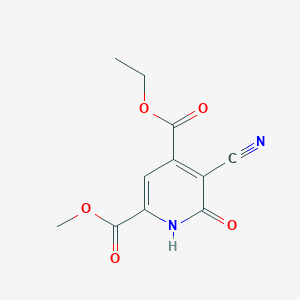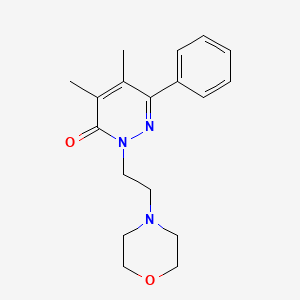
3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- is a heterocyclic compound with a pyridazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenylhydrazine with a suitable diketone or aldehyde. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to yield the desired pyridazinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of various substituted pyridazinone derivatives depending on the substituent introduced.
科学研究应用
3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4,5-Dimethyl-2-(2-morpholinoethyl)-6-phenylpyridazine
- 4,5-Dimethyl-2-(2-piperidinoethyl)-6-phenylpyridazinone
- 4,5-Dimethyl-2-(2-pyrrolidinoethyl)-6-phenylpyridazinone
Uniqueness
3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
32165-32-5 |
|---|---|
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H23N3O2/c1-14-15(2)18(22)21(9-8-20-10-12-23-13-11-20)19-17(14)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3 |
InChI 键 |
KBDVESKWMHEDPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N=C1C2=CC=CC=C2)CCN3CCOCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


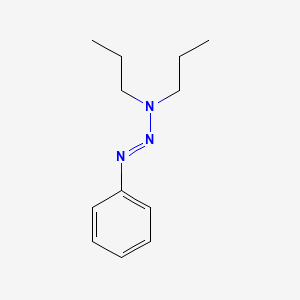
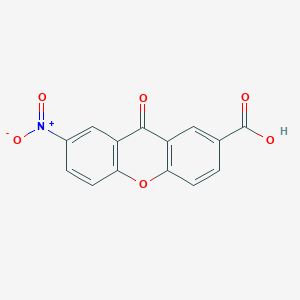

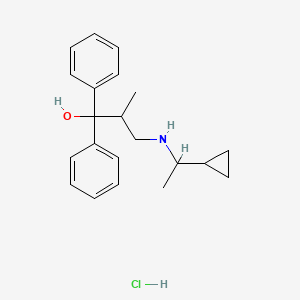

![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)
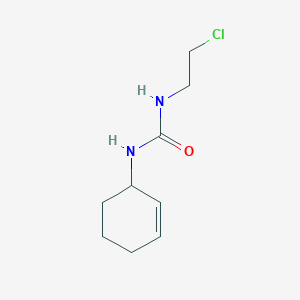

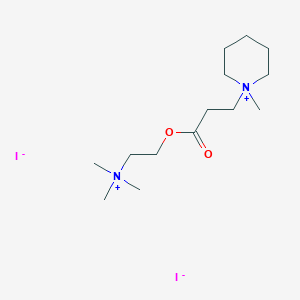
![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
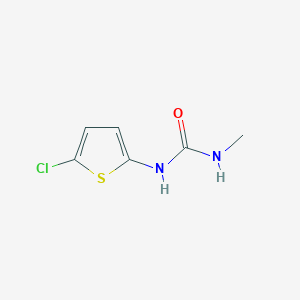
![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)
